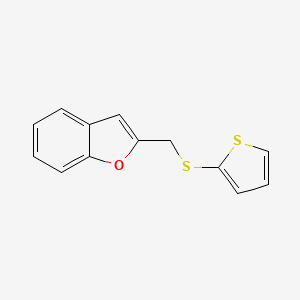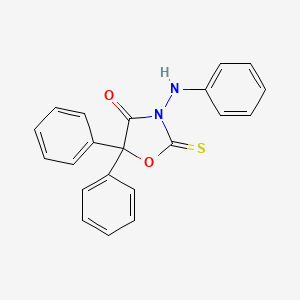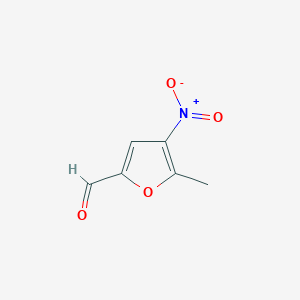
5-Methyl-4-nitrofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-nitrofuran-2-carbaldehyde is a heterocyclic organic compound belonging to the nitrofuran family. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a furan ring substituted with a nitro group, a methyl group, and an aldehyde group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitrofuran-2-carbaldehyde typically involves the nitration of furfural derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be methylated to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration and methylation steps are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-4-nitrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 5-Methyl-4-nitrofuran-2-carboxylic acid.
Reduction: 5-Methyl-4-aminofuran-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-nitrofuran-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Methyl-4-nitrofuran-2-carbaldehyde involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it effective as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
5-Nitrofuran-2-carbaldehyde: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-furaldehyde: Lacks the nitro group, reducing its biological activity.
4-Nitrofuran-2-carbaldehyde: Lacks the methyl group, affecting its reactivity.
Uniqueness: 5-Methyl-4-nitrofuran-2-carbaldehyde is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a potent compound in medicinal research .
Eigenschaften
Molekularformel |
C6H5NO4 |
|---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
5-methyl-4-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3 |
InChI-Schlüssel |
CTOWOTVODWASGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


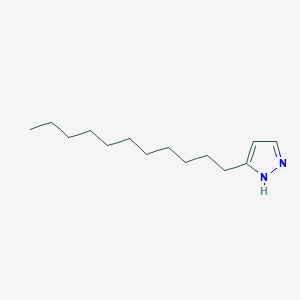

![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
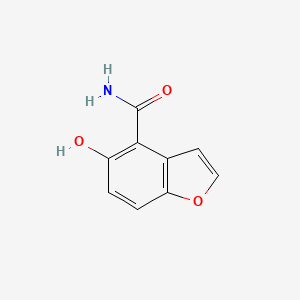
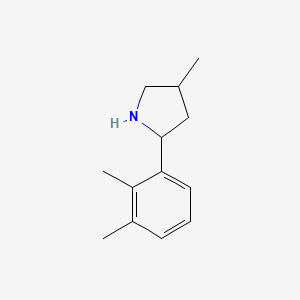
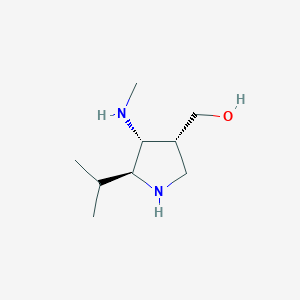
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
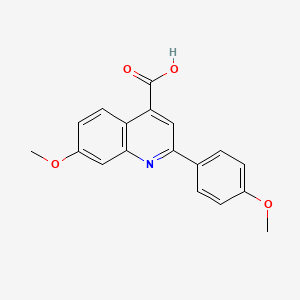
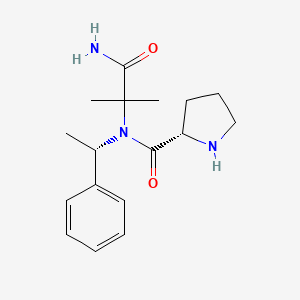
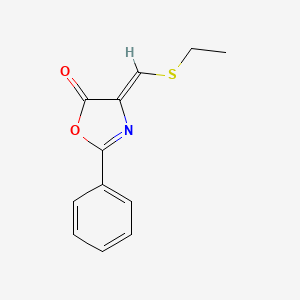
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
